An In-depth Technical Guide to 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde and its Derivatives: Structure, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde and its Derivatives: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Tautomerism and Nomenclature
The chemical entity 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde represents a pivotal scaffold in medicinal chemistry. However, a discussion of its properties necessitates an initial clarification of its structural identity. The "-sulfanyl" nomenclature suggests the presence of a thiol (-SH) group at the C2 position of the pyrimidine ring. In reality, this compound predominantly exists in a more stable tautomeric form, the thione, where a double bond exists between the carbon and sulfur atoms (C=S) and a proton resides on a ring nitrogen.
This thione-thiol tautomerism is a well-documented phenomenon in heterocyclic chemistry. In the gaseous phase, the thiol form of 2-mercaptopyrimidine is more stable. However, in aqueous solutions and in the solid state, the thione form is favored.[1][2] This equilibrium is crucial for understanding the reactivity and interactions of this molecule.
Furthermore, the thiol group is readily alkylated, and the most commonly available and studied derivative is the S-methylated version, 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde (CAS No. 770-31-0). This guide will focus primarily on this stable and synthetically versatile derivative, while also addressing the synthesis and reactivity of the parent thione/thiol structure.
Chemical Properties and Structure of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
The S-methylated derivative, 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, serves as a key intermediate in the synthesis of a wide array of biologically active molecules.[3][4] Its chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇N₃OS | [5] |
| Molecular Weight | 169.21 g/mol | [6] |
| CAS Number | 770-31-0 | [5] |
| Appearance | Light yellow solid | [1] |
| Melting Point | 183-184 °C | |
| Boiling Point | 379.7 °C at 760 mmHg | |
| Purity | ≥97% | |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. |
Spectroscopic Data
The structural features of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde are well-defined by various spectroscopic techniques.
| Spectroscopy | Key Features and Assignments |
| ¹H NMR | The proton NMR spectrum would characteristically show a singlet for the methylthio group (-SCH₃) protons, a singlet for the aldehyde proton (-CHO), a singlet for the pyrimidine ring proton, and a broad singlet for the amino (-NH₂) protons. |
| ¹³C NMR | The carbon NMR spectrum would display distinct signals for the methylthio carbon, the aldehyde carbonyl carbon, and the four unique carbons of the pyrimidine ring. |
| IR Spectroscopy | The infrared spectrum exhibits characteristic absorption bands corresponding to the various functional groups. Key absorptions include N-H stretching vibrations for the amino group (around 3300-3400 cm⁻¹), C-H stretching from the methyl group (around 2850-2950 cm⁻¹), a strong C=O stretching for the aldehyde (around 1660-1700 cm⁻¹), C=N and C=C stretching vibrations from the pyrimidine ring (in the 1500-1650 cm⁻¹ region), and C-N stretching (around 1200-1350 cm⁻¹).[7] |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl group, the formyl group, and cleavage of the pyrimidine ring.[8] |
Synthesis of the 4-Amino-2-sulfanylpyrimidine Core and its S-Methylated Derivative
The synthesis of the 4-amino-2-sulfanylpyrimidine scaffold is a cornerstone for accessing a multitude of derivatives. A common and effective method involves the condensation of thiourea with a suitable three-carbon electrophile.
General Synthesis of the 2-Mercaptopyrimidine Core
A general and illustrative method for preparing the 2-mercaptopyrimidine core involves the condensation of thiourea with a malononitrile derivative in the presence of a base. This multicomponent reaction is a powerful tool for the efficient construction of the pyrimidine ring.[9]
Caption: General scheme for the synthesis of the 2-mercaptopyrimidine core.
Experimental Protocol for the Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
A detailed, two-step protocol for the synthesis of the S-methylated derivative is outlined below, based on established methodologies.[3]
Step 1: Formation of the Intermediate
-
In a suitable reaction vessel, dissolve 0.15-0.25 mol of cyanoacetaldehyde diethyl acetal or cyanoacetaldehyde dimethyl acetal in tetrahydrofuran (THF).
-
Cool the solution to 10-20°C and add 0.20-0.30 mol of sodium methoxide. Stir the reaction mixture for 1-2 hours at this temperature.
-
While maintaining the temperature at 10-20°C, slowly add a solution of 0.20-0.30 mol of methyl formate in THF.
-
Continue stirring the reaction for 5-7 hours.
Step 2: Cyclization and Product Formation
-
Cool the resulting mixture from Step 1 to 10-20°C and slowly add another 0.20-0.25 mol of sodium methoxide.
-
Raise the temperature of the reaction mixture to 60-70°C.
-
Slowly add 0.15-0.25 mol of S-methylisothiourea sulfate.
-
Maintain the reaction at 60-70°C for 4-6 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
To the residue, add a mixture of 80-120 mL of ethanol and water (in a 1:5 volume ratio).
-
Stir the suspension at 10-20°C for 40-80 minutes.
-
Filter the resulting light yellow solid.
-
Wash the solid once with a mixture of ethanol and water, followed by one or two washes with water.
-
Dry the solid to obtain light yellow crystals of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.
An alternative synthesis involves the oxidation of the corresponding alcohol, 4-amino-2-(methylthio)pyrimidin-5-yl)methanol, using manganese dioxide in chloroform.[1]
Chemical Reactivity and Synthetic Utility
The trifunctional nature of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde—possessing an amino group, an aldehyde, and a methylthio group—makes it an exceptionally versatile building block in organic synthesis.
Reactions of the Aldehyde Group
The aldehyde at the C5 position is a key reactive site. It readily undergoes condensation reactions with active methylene compounds, a crucial step in the Friedländer annulation for the synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines.[5][10] It can also be converted into an oxime, which serves as a scaffold for various kinase inhibitors.[2]
Reactions of the Amino Group
The amino group at the C4 position is a nucleophile and can participate in various reactions. Its presence is critical for the biological activity of many of its derivatives, often forming key hydrogen bonds with target proteins.[11]
Reactions involving the Methylthio Group
The methylthio group at the C2 position is a good leaving group and can be displaced by various nucleophiles in SNAr reactions. This allows for the introduction of a wide range of substituents at this position, further diversifying the chemical space of potential drug candidates.[12]
Caption: Reactivity of the functional groups of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.
Applications in Drug Discovery and Development
The 4-aminopyrimidine-5-carbaldehyde scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Its derivatives have shown significant potential as inhibitors of various protein kinases, which are crucial targets in oncology and other therapeutic areas.
Kinase Inhibitors
-
VEGFR-2 Inhibitors: Derivatives of 4-aminopyrimidine-5-carboxaldehyde oxime have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.[10] By modifying the substituents on the pyrimidine ring and the oxime side chain, researchers have developed analogues with significant antiproliferative activity against cancer cells.[12]
-
EGFR and ErbB-2 Dual Inhibitors: The 4-aminopyrimidine-5-carbaldehyde oxime scaffold has also been utilized to develop dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and ErbB-2 tyrosine kinases. These compounds have shown promise in inhibiting the growth of tumor cell lines that overexpress these receptors.[2]
-
p38 MAP Kinase Inhibitors: 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde is a known intermediate in the synthesis of Pamapimod (R-1487), an inhibitor of p38 mitogen-activated protein kinase.[3][4]
Synthesis of Fused Heterocyclic Systems
The reactivity of the ortho-amino-aldehyde functionality makes this compound an ideal precursor for the synthesis of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines. These bicyclic structures are also of great interest in drug discovery due to their diverse biological activities, including antiviral and anticancer properties.[13][14] The Friedländer annulation, a condensation reaction between an ortho-amino-aldehyde and a compound containing an α-methylene group, is a common strategy to access these scaffolds.[10]
Conclusion
4-Amino-2-sulfanylpyrimidine-5-carbaldehyde, and more specifically its stable S-methylated derivative, represents a cornerstone in the synthesis of medicinally relevant compounds. A thorough understanding of its tautomeric nature, chemical properties, and the reactivity of its multiple functional groups is essential for its effective utilization in drug discovery and development. The versatility of this scaffold allows for the creation of diverse chemical libraries, leading to the identification of potent inhibitors of key biological targets, particularly protein kinases. As research in targeted therapies continues to expand, the importance of this pyrimidine derivative as a key building block is set to grow.
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